molecular formula C9H8N2O3 B1482608 6-(Furan-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098101-89-2

6-(Furan-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1482608
CAS RN: 2098101-89-2
M. Wt: 192.17 g/mol
InChI Key: YLIFXACUJCMRCG-UHFFFAOYSA-N
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Description

The compound “6-(Furan-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is an organic compound that contains a furan ring and a pyrimidine ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the furan and pyrimidine rings in separate reactions, followed by their connection via a suitable functional group. The exact method would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a furan ring attached to a pyrimidine ring. The exact three-dimensional structure would depend on the specific arrangement of these rings and the presence of any additional functional groups .


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and addition reactions . Pyrimidines also participate in a range of reactions, particularly at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, aromaticity, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Endogenous Interferon Inducers

A study by Krutikov et al. (2022) elaborates on the synthesis of a series of 6-arylaminopyrimidine-2,4(1H,3H)-diones through transamination of 6-aminouracil, highlighting one of the compounds as an effective endogenous interferon inducer. This discovery underscores the potential of such compounds in enhancing the body's immune response, marking a significant advancement in the field of immunology and therapeutic interventions against viral infections (Krutikov et al., 2022).

Synthetic Pathways

The work of De Coen et al. (2015) focuses on the efficient synthesis of furo[3,4-d]pyrimidine-2,4-diones via a straightforward three-step pathway, demonstrating the compound's role in the development of new heterocycles. This research not only expands the chemical library of furo[3,4-d]pyrimidine derivatives but also opens new avenues for further chemical modifications and applications in drug development and material science (De Coen et al., 2015).

Theoretical Studies

Essa and Jalbout (2008) conducted theoretical studies on the structural and electronic properties of 1-(4-substituted-5-hydroxymethyl-tetrahydro-furan-2-ylmethyl)-5-methyl-1H-pyrimidine-2,4-dione molecules, comparing them with AZT molecules. Their findings provide valuable insights into the electronic properties and relative energies, facilitating the design of new compounds with potential therapeutic applications, particularly in antiviral therapies (Essa & Jalbout, 2008).

Antimicrobial Activity

Akhaja and Raval (2012) synthesized a series of tetrahydropyrimidine–isatin hybrids and evaluated their antibacterial, antifungal, and anti-tubercular activities. This research highlights the compound's potential as a scaffold for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Akhaja & Raval, 2012).

Antioxidant Evaluation

Mansouri et al. (2012) explored the antioxidant properties of Biginelli-type pyrimidines, including derivatives with a furan moiety at the C-4 position. Their study contributes to understanding the compound's role in combating oxidative stress and its potential applications in developing antioxidant therapies (Mansouri et al., 2012).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

6-(furan-3-yl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-11-8(12)4-7(10-9(11)13)6-2-3-14-5-6/h2-5H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIFXACUJCMRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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